molecular formula C9H12O3 B14880500 2-(1-Hydroxyethyl)-4-methoxyphenol

2-(1-Hydroxyethyl)-4-methoxyphenol

Cat. No.: B14880500
M. Wt: 168.19 g/mol
InChI Key: DQVCCABXVPOKSC-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-4-methoxyphenol (IUPAC name: 4-hydroxy-3-methoxy-α-methylbenzyl alcohol) is a phenolic derivative characterized by a methoxy group at position 3 and a 1-hydroxyethyl group at position 4 on the benzene ring (Figure 1). Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol . Synonyms include 1-Guaiacylethanol and 3-Methoxy-4-hydroxyphenylethanol, indicating its structural relationship to guaiacol (2-methoxyphenol) .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(1-hydroxyethyl)-4-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,10-11H,1-2H3

InChI Key

DQVCCABXVPOKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation or crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-4-methoxyphenol.

    Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-4-methoxycyclohexanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(1-oxoethyl)-4-methoxyphenol

    Reduction: 2-(1-hydroxyethyl)-4-methoxycyclohexanol

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-(1-Hydroxyethyl)-4-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be studied for its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the formulation of various industrial products, such as polymers and resins, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an antioxidant, scavenging free radicals, and inhibiting oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-Hydroxyethyl)-4-methoxyphenol with key analogs, focusing on substituent variations, molecular properties, and functional implications.

Structural and Molecular Properties

Compound Name Substituents Formula Molecular Weight (g/mol) CAS Number Key Features
This compound -OH (position 4), -OCH₃ (3), -CH(OH)CH₃ (position 2) C₉H₁₂O₃ 168.19 Not explicitly stated Hydroxyethyl group enhances polarity and hydrogen-bonding capacity.
4-(1-Hydroxyallyl)-2-methoxyphenol -OH (position 4), -OCH₃ (2), -CH(OH)CH₂CH₂ (position 1) C₁₀H₁₂O₃ 180.20 112465-50-6 Hydroxyallyl group introduces a conjugated double bond, increasing reactivity.
(E)-Isoeugenol -OH (position 4), -OCH₃ (3), -CH₂CH=CH₂ (position 1) C₁₀H₁₂O₂ 164.20 97-54-1 Propenyl group contributes to aromaticity and volatility; widely used in fragrances.
4-Ethyl-2-methoxyphenol -OH (position 4), -OCH₃ (2), -CH₂CH₃ (position 1) C₉H₁₂O₂ 152.19 Not provided Ethyl group reduces polarity, enhancing lipid solubility.

Key Observations :

  • The hydroxyethyl substituent in the target compound increases hydrophilicity compared to ethyl or propenyl groups in analogs .
  • Molecular weight differences (~152–180 g/mol) correlate with substituent complexity, influencing physical properties like boiling points and solubility .

Functional and Reactivity Differences

Hydrogen-Bonding Capacity
  • The hydroxyethyl group in this compound provides two hydrogen-bonding sites (-OH and -CH₂OH), likely enhancing solubility in polar solvents compared to 4-Ethyl-2-methoxyphenol (only one -OH group) .
Chemical Stability
  • Hydroxyallyl-containing compounds (e.g., 4-(1-Hydroxyallyl)-2-methoxyphenol) may exhibit lower stability due to the reactive allylic alcohol moiety, whereas the hydroxyethyl group in the target compound is less prone to oxidation .

Spectroscopic and Computational Data

While explicit spectroscopic data (e.g., NMR, IR) are absent in the evidence, computational modeling approaches (e.g., polarizable continuum solvent models, as described in ) could predict electronic properties. For instance:

  • The electron-donating methoxy and hydroxyethyl groups may lower the compound’s HOMO-LUMO gap compared to ethyl-substituted analogs, influencing redox behavior .
  • Nonlinear optical (NLO) properties, as studied in azo analogs (), are speculative here but suggest avenues for further research.

Notes and Limitations

Structural Ambiguities : Numbering of substituents varies across sources (e.g., "4-hydroxy-3-methoxy" vs. "2-methoxy-4-hydroxy"), necessitating careful IUPAC interpretation .

Biological Activity: Evidence lacks toxicity or efficacy data; inferences are based on structural analogs like eugenol .

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